molecular formula C6H8N2O B151224 (2-Methylpyrimidin-5-yl)methanol CAS No. 2239-83-0

(2-Methylpyrimidin-5-yl)methanol

Cat. No.: B151224
CAS No.: 2239-83-0
M. Wt: 124.14 g/mol
InChI Key: HOBMGFDJYBEWLS-UHFFFAOYSA-N
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Description

(2-Methylpyrimidin-5-yl)methanol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

A study by Cramer et al. (1997) focused on the reflux of thiamin derivatives, including compounds related to (2-Methylpyrimidin-5-yl)methanol, to produce various crystalline structures. These structures were analyzed using X-ray diffraction techniques, highlighting the potential of this compound derivatives in crystallography and structural chemistry (Cramer et al., 1997).

Photonic Processes in Chemistry

Research by Castellano et al. (1974) investigated the formation of semiquinone radicals through ultraviolet irradiation of pyrimidine and its methylated derivatives in methanol. This study suggests potential applications in photochemistry and understanding of photonic processes in organic molecules (Castellano et al., 1974).

Complex Formation and Ligational Properties

Rodríguez et al. (2003) explored the reaction of methylpyrimidine derivatives with dimethylthallium(III) hydroxide, leading to complex compounds. This research provides insights into the ligational behavior of pyrimidine compounds, which could be relevant for the synthesis of complex molecular structures (Rodríguez et al., 2003).

Ultraviolet Irradiation Effects

A study by Nasielski et al. (1972) showed that UV irradiation of certain bromopyrimidine compounds in methanol leads to various chemical transformations. This indicates the potential use of this compound derivatives in photochemical reactions (Nasielski et al., 1972).

Chemical Synthesis and Medicinal Chemistry

Lei-ming (2012) documented the synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate in the production of anticancer drugs, from compounds including this compound derivatives. This highlights its role in pharmaceutical synthesis (Guo Lei-ming, 2012).

Catalytic Reactions

Yamanaka (1959) described the catalytic reduction of 4-benzyloxy-6-methylpyrimidine 1-oxide in methanol. The study provides insight into the catalytic properties of pyrimidine derivatives, which could be relevant for industrial chemical processes (Yamanaka, 1959).

Green Chemistry Approaches

Obora (2014) discussed α-alkylation reactions using alcohols, including methanol, with emphasis on substrates like methylpyrimidines. This review highlights the role of green chemistry in the development of sustainable chemical processes (Obora, 2014).

Fluorescence Quenching Studies

Maimaiti and Maimaitiyiming (2020) synthesized different methylpyrimidine ring copolymers and studied their interaction with aluminum ions, suggesting potential applications in sensor technology (Maimaiti & Maimaitiyiming, 2020).

Chemical Characterization and Applications

Percino et al. (2005) synthesized and characterized a compound from the condensation of this compound, providing valuable information on its molecular structure and potential applications in chemistry (Percino et al., 2005).

Novel Synthesis Routes and Drug Discovery

Chrovian et al. (2018) developed a novel synthesis route for P2X7 antagonists, including derivatives of this compound, highlighting its potential in drug discovery and medicinal chemistry (Chrovian et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Properties

IUPAC Name

(2-methylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-7-2-6(4-9)3-8-5/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBMGFDJYBEWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562988
Record name (2-Methylpyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2239-83-0
Record name (2-Methylpyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-methyl-pyrimidine-5-carbaldehyde (5 g, 41 mmol) in MeOH (100 mL) was added NaBH4 (2.3 g, 61.5 mmol) at 0° C. in portions and the resulting mixture was stirred at room temperature for 1 h. The solvent was removed under reduced pressure to give the remains, which was suspended in H2O (20 mL) and extracted with EtOAc (5×50 ml). The organic layer was dried over Na2SO4 and concentrated to afford the title compound (2 g, yield: 39%). 1H NMR (CDCl3 400 MHz): δ8.64 (s, 2H), 4.72 (s, 2H), 2.73 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
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Quantity
100 mL
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solvent
Reaction Step One
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Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
39%

Synthesis routes and methods II

Procedure details

A solution of 2-methylpyrimidine-5-carbaldehyde (6.48 g, 53.1 mmol) in methanol (320 mL) was cooled to 0° C. and treated with sodium tetrahydroborate (2.9 g, 77 mmol). After 30 min, the reaction was treated with H2O (50 mL) and extracted with EtOAc (250 mL×15). The organic layers were combined and dried over MgSO4 and concentrated to yield a white solid.
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 2-methylpyrimidine-5-carboxylic acid (150 mg, 1.23 mm01) in ethanol (5 mL) was added sodium borohydride (93 mg, 2.46 mmol). The mixture was stirred at room temperature for 3 h. It was quenched with aqueous HCl (2 N, 2 mL), extracted with DCM, dried over sodium sulfate, filtered and concentrated give the yellow oil product (2-methylpyrimidin-5-yl)methanol (95 mg, 62.6%). LCMS MH+ 125.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of 2-methylpyrimidine-5-carbaldehyde (7.5 g, 0.058 mol) in methanol (370 mL, 9.1 mol) was cooled to 0° C. and treated with sodium tetrahydroborate (3.4 g, 0.090 mol). After 30 min, the reaction was quenched with eq H2O (200 mL) and extracted with ethyl acetate. The organic layer was dried over MgSO4 and concentrated to give the title compound as a yellow solid.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
370 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methylpyrimidin-5-yl)methanol
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(2-Methylpyrimidin-5-yl)methanol
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(2-Methylpyrimidin-5-yl)methanol
Reactant of Route 4
(2-Methylpyrimidin-5-yl)methanol
Reactant of Route 5
(2-Methylpyrimidin-5-yl)methanol
Reactant of Route 6
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(2-Methylpyrimidin-5-yl)methanol

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